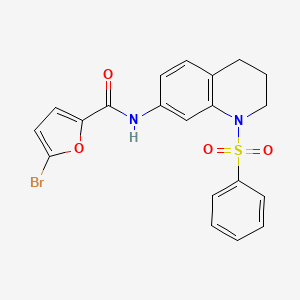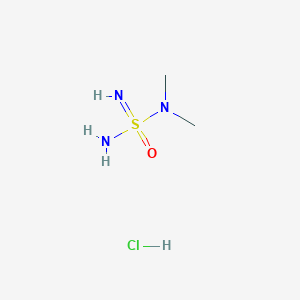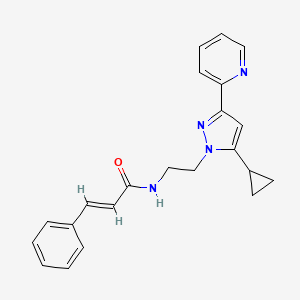
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound that likely contains a pyrazole ring, a feature common in many biologically active molecules. The structure suggests the presence of a pyridine ring as well, which is another important pharmacophore in drug design. The cyclopropyl group attached to the pyrazole ring could influence the molecule's conformation and, consequently, its biological activity. The cinnamamide moiety may contribute to the compound's binding affinity to various biological targets due to its planar and rigid structure.
Synthesis Analysis
The synthesis of related nitrogen-containing heterocycles has been described in the literature. For instance, the synthesis of pyrazole derivatives from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate involves the formation of nitrogen heterocycles, which are confirmed by spectroscopic studies including IR, MS, 1H NMR, and 13C NMR . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, utilizing palladium-catalyzed reactions and silver-mediated cyclization as described for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be characterized by the presence of multiple aromatic rings, which include the pyrazole and pyridine moieties. These rings contribute to the planarity of the molecule, potentially affecting its ability to interact with flat enzyme or receptor surfaces. The cyclopropyl group may introduce steric hindrance, influencing the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely involve the functional groups present in its structure. The amide linkage could be involved in hydrolysis reactions under certain conditions, while the aromatic rings could participate in electrophilic substitution reactions. The presence of a pyrazole ring suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical modifications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, related compounds with nitrogen heterocycles typically exhibit certain solubility characteristics in organic solvents and may show varying degrees of stability depending on their substitution patterns. The compound's melting point, boiling point, and solubility would be influenced by the presence of the aromatic rings and the amide functional group. Spectroscopic methods, as mentioned in the synthesis of related compounds, would be essential in determining these properties .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research efforts have been dedicated to synthesizing novel compounds with potential biological activities. For instance, a study presented the synthesis of new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and N-(1H-indazol-6-yl)-4-substituted benzamides, revealing their antiproliferative activity against human lung carcinoma cells. The study highlights the importance of these compounds in activating intrinsic apoptotic pathways through p53 activation and promoting death receptor-mediated cell death (Raffa et al., 2019).
Cytotoxicity and Anticancer Potential
Another significant application is in the field of anticancer research, where novel pyrazole derivatives were designed, synthesized, and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity against various cancer cell lines. This research underscores the potential of these compounds as anticancer agents, with some derivatives showing superior cytotoxicity and promising drug-likeliness properties (Alam et al., 2016).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Research involving pyrazole derivatives evaluated their topoisomerase IIα inhibitory activity, providing insights into their binding modes and potential as anticancer agents. This approach not only identifies compounds with significant biological activities but also helps in the optimization of these compounds for better therapeutic efficacy (Alam et al., 2016).
Insecticidal Applications
Beyond anticancer research, some derivatives of pyrazole and pyridine have been explored for their insecticidal properties. A study described the development of a scalable process for an insecticidal candidate, highlighting the [3 + 2] cyclization strategies for key intermediates. This research demonstrates the diverse applications of pyrazole derivatives, extending beyond medical applications to agricultural uses (Yang et al., 2019).
Propriétés
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(12-9-17-6-2-1-3-7-17)24-14-15-26-21(18-10-11-18)16-20(25-26)19-8-4-5-13-23-19/h1-9,12-13,16,18H,10-11,14-15H2,(H,24,27)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRJJEWMJPHPMO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)

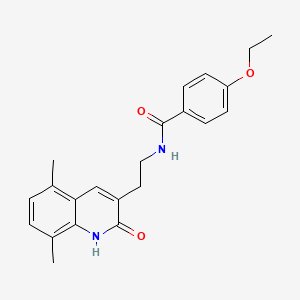
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)


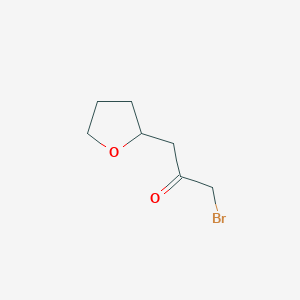
![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)
